Telavancin Hydrochloride

Description

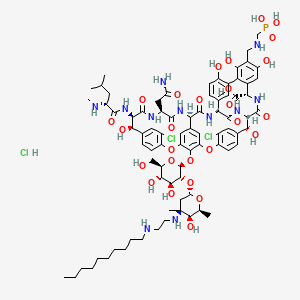

This compound is the hydrochloride salt form of telavancin, a lipoglycopeptide and a semisynthetic derivative of vancomycin with antibacterial activity against gram-positive bacteria. Like vancomycin, telavancin binds tightly to the D-alanyl-D-alanine residue of cell wall precursors, thereby interfering with bacterial cell wall synthesis. In addition, the lipophilic moiety of telavancin may interact with the lipid bilayer in the bacterial cell membrane, thereby compromising the integrity of cell membrane and causing cell membrane depolarization. This novel mechanism of action may contribute to telavancin's rapid bactericidal activity and its improved activity over vancomycin against some antibiotic resistance gram-positive bacteria.

Properties

IUPAC Name |

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSIWSIRBWAZHG-ACOPVEIWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H107Cl3N11O27P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560130-42-9 | |

| Record name | Vancomycin, N3′′-[2-(decylamino)ethyl]-29-[[(phosphonomethyl)amino]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560130-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telavancin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0560130429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELAVANCIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0701472ZG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Telavancin Hydrochloride against MRSA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its efficacy against challenging resistant phenotypes stems from a unique dual mechanism of action that distinguishes it from its parent compound, vancomycin.[4][5][6] Telavancin simultaneously inhibits bacterial cell wall synthesis and disrupts the functional integrity of the bacterial cell membrane.[1][3][7] This multifaceted attack contributes to its rapid, concentration-dependent bactericidal effects and a high barrier to resistance development.[3][8] This guide provides a detailed exploration of the molecular mechanisms underpinning telavancin's activity against MRSA, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: A Dual Assault

Telavancin's potent anti-MRSA activity is the result of two distinct but synergistic mechanisms: the inhibition of peptidoglycan biosynthesis and the disruption of bacterial cell membrane potential.[1][3][6]

Inhibition of Cell Wall Synthesis

Similar to vancomycin, telavancin targets a critical step in bacterial cell wall formation.[6] It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the peptidoglycan precursor molecule.[1][7] This interaction sterically hinders the transglycosylation and transpeptidation reactions catalyzed by penicillin-binding proteins (PBPs), thereby preventing the polymerization and cross-linking of peptidoglycan chains.[9] The lipophilic side chain of telavancin is thought to anchor the molecule to the bacterial membrane, increasing its effective concentration at the site of action and enhancing its interaction with lipid II.[5] This results in a significantly more potent inhibition of peptidoglycan synthesis compared to vancomycin.[1][10]

Disruption of Bacterial Cell Membrane Integrity

In addition to inhibiting cell wall synthesis, telavancin actively disrupts the bacterial cell membrane.[1][7] This activity is directly linked to its interaction with lipid II.[7][11] By binding to membrane-anchored lipid II, telavancin is thought to induce the formation of pores or otherwise destabilize the membrane structure.[1] This leads to a rapid, concentration-dependent depolarization of the cell membrane, resulting in the leakage of essential intracellular components such as ATP and potassium ions (K+).[1][12] The dissipation of the membrane potential and loss of cellular contents contribute significantly to the rapid bactericidal activity of telavancin.[1][12]

Quantitative Data Summary

The enhanced potency of telavancin compared to other glycopeptides is evident in various quantitative measures of its activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Telavancin and Vancomycin against S. aureus

| Organism | Telavancin MIC₅₀ (µg/mL) | Telavancin MIC₉₀ (µg/mL) | Vancomycin MIC₅₀ (µg/mL) | Vancomycin MIC₉₀ (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 0.06 | 0.06 | 0.5 | 1 | [13] |

| Methicillin-Resistant S. aureus (MRSA) | 0.06 | 0.06 | 0.5 | 1 | [13] |

| MRSA (clinical strains from study) | 0.25 | 1.0 | [3] | ||

| MRSA (strains from HAP trials) | 0.5 | 1 | [14] |

Table 2: Inhibitory Activity of Telavancin against Peptidoglycan Synthesis

| Compound | IC₅₀ for Peptidoglycan Synthesis Inhibition in intact MRSA cells (µM) | Reference(s) |

| Telavancin | 0.14 | [1] |

| Vancomycin | 2.0 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of telavancin.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for telavancin susceptibility testing.[1][3][4][11][13]

-

Materials:

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Polysorbate-80 (P-80)

-

Dimethyl sulfoxide (DMSO)

-

Telavancin powder

-

96-well microtiter plates

-

MRSA isolate (e.g., ATCC 33591)

-

Quality control strains (S. aureus ATCC 29213, E. faecalis ATCC 29212)[11]

-

Spectrophotometer

-

Incubator (35°C)

-

-

Procedure:

-

Telavancin Stock Solution Preparation: Dissolve telavancin powder in 100% DMSO to a concentration of 1,600 µg/mL.[1]

-

Intermediate Dilutions: Prepare serial dilutions of the telavancin stock solution in 100% DMSO.[1]

-

Working Solutions: Further dilute the intermediate concentrations 1:100 in CAMHB supplemented with 0.002% P-80.[1][3][4]

-

Inoculum Preparation: Prepare a bacterial suspension of the MRSA isolate in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Plate Inoculation: Dispense 50 µL of the appropriate telavancin working solution and 50 µL of the prepared bacterial inoculum into each well of the 96-well plate.

-

Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Run quality control strains in parallel.

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of telavancin that completely inhibits visible growth of the organism.

-

Measurement of Bacterial Membrane Potential using Flow Cytometry

This protocol utilizes the fluorescent dye 3,3'-diethyloxacarbocyanine iodide (DiOC₂(3)) to assess changes in MRSA membrane potential.[2][5][8][9][11][15]

-

Materials:

-

MRSA isolate

-

Tryptic Soy Broth (TSB) or other suitable growth medium

-

Phosphate-buffered saline (PBS)

-

D-glucose

-

DiOC₂(3) stock solution (in DMSO)

-

Carbonyl cyanide m-chlorophenylhydrazone (CCCP) - for depolarized control

-

Flow cytometer with a 488 nm laser

-

Centrifuge

-

-

Procedure:

-

Bacterial Culture: Grow MRSA to the mid-logarithmic phase in TSB.

-

Cell Preparation: Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in PBS containing 20 mM D-glucose to a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

Staining: Add DiOC₂(3) to the cell suspension to a final concentration of 30 µM and incubate in the dark at room temperature for 15 minutes.[8]

-

Washing: Centrifuge the stained cells (e.g., 12,000 x g for 10 min at 4°C for Gram-positive bacteria) and resuspend the pellet in PBS.[8]

-

Telavancin Treatment: Aliquot the stained cell suspension and add telavancin at various concentrations. Incubate for the desired time points.

-

Controls: Prepare an untreated control (polarized cells) and a control treated with CCCP (e.g., 5 µM) to induce complete depolarization.[2]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite the cells at 488 nm and collect fluorescence emission in the green (e.g., 525 nm) and red (e.g., >620 nm) channels.[8]

-

Data Analysis: Healthy, polarized cells will exhibit a high red-to-green fluorescence ratio due to the aggregation of DiOC₂(3) inside the cells. Depolarized cells will show a decrease in this ratio as the dye is released and fluoresces green in the monomeric state.[9]

-

In Vitro Peptidoglycan Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled precursors into peptidoglycan.

-

Materials:

-

MRSA isolate

-

Growth medium

-

Radiolabeled peptidoglycan precursor (e.g., [¹⁴C]N-acetylglucosamine or UDP-[¹⁴C]GlcNAc)

-

Telavancin

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

Glass fiber filters

-

-

Procedure:

-

Bacterial Culture: Grow MRSA to the mid-logarithmic phase.

-

Assay Mixture: Prepare a reaction mixture containing the bacterial cells, growth medium, and the radiolabeled precursor.

-

Inhibition: Add telavancin at various concentrations to the assay mixtures. Include a no-drug control.

-

Incubation: Incubate the mixtures at 37°C for a defined period to allow for peptidoglycan synthesis.

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Precipitation and Filtration: Allow the peptidoglycan to precipitate on ice. Collect the precipitate by vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with TCA and ethanol to remove unincorporated radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity on the filters corresponds to the amount of newly synthesized peptidoglycan. Calculate the percentage of inhibition for each telavancin concentration relative to the no-drug control.

-

Visualizations

Diagram 1: Dual Mechanism of Action of Telavancin against MRSA

Caption: Dual mechanism of telavancin against MRSA.

Diagram 2: Experimental Workflow for Assessing Telavancin's Anti-MRSA Activity

Caption: Workflow for evaluating telavancin's activity.

References

- 1. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of a Fluorescence-Based Assay To Measure Escherichia coli Membrane Potential Changes in High Throughput - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Flow cytometric evaluation of physico-chemical impact on Gram-positive and Gram-negative bacteria [frontiersin.org]

- 9. Accurate flow cytometric membrane potential measurement in bacteria using diethyloxacarbocyanine and a ratiometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.uu.nl [research-portal.uu.nl]

- 13. jmilabs.com [jmilabs.com]

- 14. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Telavancin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin.[1][2][3] It exhibits potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] This technical guide provides a detailed overview of the chemical structure and a comprehensive examination of the synthetic pathways for this compound, tailored for professionals in the fields of chemical and pharmaceutical research.

Telavancin's enhanced antimicrobial effect stems from a dual mechanism of action. Similar to its parent compound, vancomycin, it inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.[4][5] Additionally, the lipophilic side chain of telavancin disrupts the bacterial cell membrane's barrier function, leading to rapid, concentration-dependent bactericidal activity.[4][5]

Chemical Structure

This compound is the salt form of telavancin.[2] The core structure is that of vancomycin, which is chemically modified at two key positions to enhance its antibacterial properties.[6] The empirical formula of this compound is C80H106Cl2N11O27P · xHCl (where x = 1 to 3), and its free-base molecular weight is 1755.6 g/mol .[7]

The key structural modifications from vancomycin are:

-

A lipophilic decylaminoethyl side chain: This group is attached to the vancosamine sugar of the glycopeptide core. This hydrophobic moiety is crucial for the disruption of the bacterial cell membrane.[1]

-

A hydrophilic phosphonomethylaminomethyl group: This substituent is located on the resorcinol-like amino acid residue of the peptide backbone.[6]

Caption: Key structural components of this compound.

Synthesis of this compound

The synthesis of telavancin is a multi-step process that starts with the natural product vancomycin. The overall strategy involves the sequential introduction of the two characteristic side chains through a series of chemical modifications. Different reported syntheses show slight variations in protecting group strategies and reaction conditions, leading to different overall yields and purity profiles.

A common synthetic route involves the following key stages:

-

Protection of the Carboxyl Group of Vancomycin: The synthesis is initiated by protecting the carboxyl group of vancomycin, often through esterification, to prevent unwanted side reactions in subsequent steps.

-

Reductive Amination: The lipophilic decylaminoethyl side chain is introduced via a reductive amination reaction. This involves the condensation of the protected vancomycin with an appropriately functionalized aldehyde, N-(9-fluorenyl-9-methoxycarbonyl) decylaminoethyl acetaldehyde, to form a Schiff base (imine), which is then reduced.

-

Deprotection: The protecting groups are removed to free the reactive sites for the next step.

-

Mannich Reaction: The final key modification is the introduction of the phosphonomethylaminomethyl group via a Mannich reaction. This is a three-component condensation involving the deprotected intermediate, formaldehyde, and aminomethylphosphonic acid.[8][9]

The overall synthesis can be visualized in the following workflow:

Caption: Synthetic pathway of Telavancin from Vancomycin.

Quantitative Data Summary

The efficiency of the telavancin synthesis can vary depending on the specific methodologies employed. The following table summarizes reported quantitative data from different synthetic approaches.

| Parameter | Reported Value 1 | Reported Value 2 |

| Starting Material | Vancomycin | Vancomycin |

| Overall Yield | 46%[9] | 50.4%[8] |

| Final Purity | 93.6%[8] | 96.2%[8] |

| Purification Method | Not specified | C-18 Reversed Phase Gel Column Chromatography[8] |

Experimental Protocols

The following are generalized experimental protocols for the key reactions in the synthesis of telavancin, compiled from published literature.[8][9][10] Researchers should consult the primary literature for specific, detailed conditions.

Reductive Amination for Side Chain Introduction

This procedure describes the introduction of the decylaminoethyl side chain onto the protected vancomycin core.

-

Reactants: Protected vancomycin, N-(9-fluorenyl-9-methoxycarbonyl) decylaminoethyl acetaldehyde, a suitable base (e.g., diisopropylethylamine - DIPEA), and a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation with Pd/C).[8]

-

Solvent: A suitable organic solvent such as methanol, ethanol, N,N-dimethylformamide (DMF), or a mixture thereof.[8]

-

Procedure:

-

Dissolve the protected vancomycin and the aldehyde intermediate in the chosen solvent.

-

Add the base and stir the mixture at a controlled temperature (typically between 20-50 °C) to facilitate the formation of the imine intermediate.[8]

-

After imine formation, introduce the reducing agent to reduce the imine to the corresponding amine. If using catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, the product is isolated and purified.

-

Mannich Reaction for Phosphonomethylaminomethyl Group Installation

This step introduces the hydrophilic side chain.

-

Reactants: The deprotected vancomycin derivative from the previous step, formaldehyde (often as an aqueous solution), and aminomethylphosphonic acid.

-

Solvent: Typically a mixture of water and an organic solvent like acetonitrile.

-

Procedure:

-

Dissolve the deprotected vancomycin derivative in the solvent system.

-

Add aminomethylphosphonic acid to the solution.

-

Cool the reaction mixture (e.g., to between -15 °C and -5 °C) before the addition of formaldehyde.[10]

-

Stir the reaction mixture at a low temperature for an extended period (e.g., several hours) to allow for the completion of the Mannich condensation.[10]

-

The final product, telavancin, is then precipitated, filtered, and purified, often using chromatographic techniques to achieve high purity.

-

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and synthesis of this compound. The semi-synthetic modification of vancomycin yields a potent antibiotic with a dual mechanism of action. The synthesis, while complex, relies on established organic reactions such as reductive amination and the Mannich reaction. The provided data and protocols offer a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this important therapeutic agent. Further optimization of the synthetic route to improve yields and purity remains an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Facebook [cancer.gov]

- 3. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telavancin | C80H106Cl2N11O27P | CID 3081362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. CN108948156B - Preparation method of telavancin - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2013034676A1 - Process for the synthesis of telavancin, its pharmaceutically acceptable salts as well as an n-protected imine-derivative of telavancin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Development of Lipoglycopeptide Antibiotics

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lipoglycopeptides are a potent class of antibiotics that have emerged as a critical tool in the fight against resistant Gram-positive bacterial infections. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical application of these essential drugs. By combining the core structure of glycopeptides with a lipophilic side chain, lipoglycopeptides exhibit enhanced antimicrobial activity and improved pharmacokinetic profiles. This document details the evolution from the first-generation glycopeptide vancomycin to the modern lipoglycopeptides—telavancin, dalbavancin, and oritavancin. It includes a thorough examination of their dual mechanism of action, which involves the inhibition of cell wall synthesis and the disruption of bacterial membrane integrity. This guide also presents key quantitative data, detailed experimental protocols, and visual representations of critical pathways and workflows to serve as a valuable resource for researchers and drug development professionals in the field of infectious diseases.

Introduction: The Rise of Lipoglycopeptides

The history of lipoglycopeptide antibiotics is intrinsically linked to the challenge of emerging antibiotic resistance. The story begins with the discovery of vancomycin in the 1950s, a glycopeptide antibiotic that became a last-resort treatment for serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the eventual emergence of vancomycin-intermediate and vancomycin-resistant strains of S. aureus (VISA and VRSA) and vancomycin-resistant enterococci (VRE) necessitated the development of new therapeutic agents.[1][3]

This clinical need spurred the evolution of the glycopeptide scaffold, leading to the development of the lipoglycopeptides. These semi-synthetic derivatives incorporate a lipophilic side chain into the glycopeptide core, a modification that confers several advantages.[4][5] The lipid tail enhances the drug's interaction with the bacterial cell membrane, leading to a dual mechanism of action and increased potency.[4][6] Furthermore, this structural change often results in an extended plasma half-life, allowing for less frequent dosing.[4]

The first members of this new class to gain regulatory approval were telavancin, dalbavancin, and oritavancin.[7] Telavancin, a derivative of vancomycin, was approved by the US Food and Drug Administration (FDA) in 2009.[7][8] Dalbavancin, a derivative of teicoplanin, and oritavancin, a derivative of chloroeremomycin, were both approved in 2014.[7][9] These agents have demonstrated efficacy in treating acute bacterial skin and skin structure infections (ABSSSI) and are being investigated for other serious infections.[10][11]

Mechanism of Action: A Two-Pronged Attack

Lipoglycopeptide antibiotics employ a dual mechanism of action that distinguishes them from their glycopeptide predecessors.[6][12] This two-pronged attack involves the inhibition of peptidoglycan synthesis and the disruption of bacterial cell membrane function, leading to rapid, concentration-dependent bactericidal activity.[12][13]

Inhibition of Cell Wall Synthesis

Like vancomycin, lipoglycopeptides inhibit the transglycosylation step of peptidoglycan synthesis.[14][15] They bind with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of lipid II, the precursor molecule for peptidoglycan.[16] This binding sterically hinders the enzymes responsible for polymerizing the glycan chains, thereby preventing the formation of the bacterial cell wall.[16] The lipophilic side chain can also contribute to this activity by anchoring the molecule to the cell membrane, increasing its local concentration near the site of peptidoglycan synthesis.[5]

Disruption of Bacterial Membrane Integrity

The lipophilic moiety is also responsible for the second mechanism of action: the disruption of the bacterial cell membrane.[5][6] This side chain inserts into the bacterial cytoplasmic membrane, leading to depolarization and increased permeability.[5][6] The loss of membrane potential disrupts essential cellular processes, such as ATP synthesis and nutrient transport, ultimately contributing to bacterial cell death.[12] This membrane-disrupting activity is a key feature that enhances the bactericidal potency of lipoglycopeptides, particularly against stationary-phase bacteria and those with reduced susceptibility to traditional glycopeptides.[14]

dot

References

- 1. Clinical efficacy and safety of novel lipoglycopeptides in the treatment of acute bacterial skin and skin structure infections: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Population Pharmacokinetics of Dalbavancin and Dosing Consideration for Optimal Treatment of Adult Patients with Staphylococcal Osteoarticular Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipoglycopeptides Overview - Creative Peptides [creative-peptides.com]

- 6. qyaobio.com [qyaobio.com]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. lecturio.com [lecturio.com]

- 13. researchgate.net [researchgate.net]

- 14. doaj.org [doaj.org]

- 15. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Approved Glycopeptide Antibacterial Drugs: Mechanism of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Telavancin Hydrochloride: An In-Depth Technical Guide to In Vitro Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic with potent bactericidal activity against a broad spectrum of Gram-positive bacteria.[1][2][3] This technical guide provides a comprehensive overview of the in vitro activity of telavancin, including its mechanism of action, susceptibility data against key pathogens, and detailed experimental protocols for its evaluation.

Mechanism of Action

Telavancin exhibits a unique dual mechanism of action that distinguishes it from other glycopeptide antibiotics.[1][2][3] It both inhibits bacterial cell wall synthesis and disrupts the integrity of the bacterial cell membrane.[1][2][3]

-

Inhibition of Peptidoglycan Synthesis: Similar to vancomycin, telavancin binds with high affinity to the D-Alanyl-D-Alanine (D-Ala-D-Ala) terminus of lipid II, a key precursor in the bacterial cell wall synthesis pathway.[1][3] This binding blocks the transglycosylation and transpeptidation steps, thereby preventing the polymerization and cross-linking of peptidoglycan.[1][3] Telavancin is approximately 10 times more potent than vancomycin in inhibiting peptidoglycan synthesis.[2]

-

Disruption of Bacterial Membrane Potential: The lipophilic side chain of telavancin anchors the molecule to the bacterial cell membrane.[1] This interaction, facilitated by its binding to lipid II, leads to a rapid and concentration-dependent depolarization of the cell membrane.[1][4] This disruption of the membrane potential results in the leakage of essential intracellular components, such as ATP and potassium ions, ultimately leading to bacterial cell death.[1]

Figure 1: Dual mechanism of action of telavancin against Gram-positive bacteria.

In Vitro Susceptibility Data

The in vitro activity of telavancin has been extensively evaluated against a wide range of clinical isolates of Gram-positive bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various surveillance studies. MIC values are presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates).

Table 1: In Vitro Activity of Telavancin against Staphylococcus aureus

| Organism (Resistance Phenotype) | No. of Isolates | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | >9,500 | 0.03 - 0.06 | 0.06 | Vancomycin: 1, Daptomycin: 0.5, Linezolid: 2 | [1][5] |

| Methicillin-Resistant S. aureus (MRSA) | >9,500 | 0.03 - 0.06 | 0.06 | Vancomycin: 1, Daptomycin: 0.5, Linezolid: 2 | [1][5] |

| Vancomycin-Intermediate S. aureus (VISA) | 11 | 0.12 (median) | 0.25 | Vancomycin: 4-8 | [1] |

| Heterogeneous VISA (hVISA) | 8 | 0.06 (median) | 0.12 | Vancomycin: 1-2 | [1] |

| Vancomycin-Resistant S. aureus (VRSA) | 7 | 0.5 (median) | 1 | Vancomycin: >16 | [1] |

Table 2: In Vitro Activity of Telavancin against Coagulase-Negative Staphylococci and Enterococci

| Organism | No. of Isolates | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference(s) |

| Coagulase-Negative Staphylococci | - | 0.06 | 0.12 | Vancomycin: 1, Linezolid: 1, Daptomycin: 0.25 | [1] |

| Enterococcus faecalis (vancomycin-susceptible) | - | 0.12 | 0.25 | - | [1] |

| Enterococcus faecium (vancomycin-susceptible) | - | 0.03 | 0.06 | - | [6] |

| Enterococcus faecalis (VanA) | - | >1 | >1 | - | [6] |

| Enterococcus faecium (VanA) | - | >1 | >1 | - | [6] |

Table 3: In Vitro Activity of Telavancin against Streptococci

| Organism | No. of Isolates | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Comparator MIC90 (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | - | ≤0.015 | ≤0.03 | - | [1] |

| Streptococcus pyogenes | - | ≤0.03 | ≤0.03 | - | [1] |

| Streptococcus agalactiae | - | ≤0.03 | ≤0.03 | - | [1] |

| Viridans Group Streptococci | - | ≤0.015 | ≤0.03 | - | [1] |

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The following protocol is based on the revised Clinical and Laboratory Standards Institute (CLSI) guidelines for telavancin susceptibility testing.

Figure 2: Workflow for telavancin MIC determination by broth microdilution.

Materials:

-

This compound analytical powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

Polysorbate-80 (Tween 80)

-

Sterile 96-well microtiter plates

-

Bacterial isolates for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C)

Procedure:

-

Telavancin Stock Solution: Prepare a stock solution of telavancin in 100% DMSO.

-

Serial Dilutions: Perform serial twofold dilutions of the telavancin stock solution in 100% DMSO to achieve the desired concentration range.

-

Microtiter Plate Preparation: Dispense the diluted telavancin solutions into the wells of a 96-well microtiter plate.

-

Media Preparation: Prepare CAMHB supplemented with 0.002% polysorbate-80. The addition of polysorbate-80 is crucial to prevent the binding of telavancin to the plastic surface of the microtiter plate.

-

Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of telavancin that completely inhibits visible bacterial growth.

Quality Control: Quality control should be performed concurrently with each test run using reference strains such as Staphylococcus aureus ATCC 29213, for which the expected telavancin MIC range is 0.03-0.12 µg/mL.[7][8]

Time-Kill Assay

This assay evaluates the bactericidal activity of telavancin over time.

Figure 3: General workflow for a telavancin time-kill assay.

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Telavancin solution at desired concentrations (e.g., 1x, 2x, 4x MIC)

-

Sterile tubes or flasks

-

Sterile saline or phosphate-buffered saline (PBS) for dilutions

-

Agar plates (e.g., Tryptic Soy Agar)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 105 CFU/mL.

-

Assay Setup: Add telavancin to the bacterial suspension at the desired concentrations. Include a growth control tube without any antibiotic.

-

Incubation: Incubate all tubes at 37°C with shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.

-

Serial Dilution and Plating: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log10 CFU/mL against time for each telavancin concentration and the growth control. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.[9]

Bacterial Membrane Depolarization Assay

This assay measures the effect of telavancin on the bacterial membrane potential using a fluorescent dye such as 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[4][10]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Appropriate buffer (e.g., PBS with glucose)

-

DiSC3(5) fluorescent dye

-

Telavancin solution

-

Fluorometer or microplate reader with appropriate filters (excitation ~622 nm, emission ~670 nm)

Procedure:

-

Cell Preparation: Harvest bacterial cells from a logarithmic phase culture, wash, and resuspend them in the assay buffer to a specific optical density (e.g., OD600 of 0.2-0.3).[10]

-

Dye Loading: Add DiSC3(5) to the cell suspension (final concentration typically 1-2 µM) and incubate in the dark to allow the dye to partition into the polarized bacterial membranes.[10]

-

Baseline Fluorescence: Measure the baseline fluorescence until a stable signal is obtained.

-

Addition of Telavancin: Add telavancin at various concentrations to the cell suspension and immediately begin recording the fluorescence.

-

Fluorescence Monitoring: Monitor the change in fluorescence over time. Depolarization of the membrane leads to the release of the dye into the aqueous environment, resulting in an increase in fluorescence.

-

Data Analysis: Plot the fluorescence intensity against time to visualize the kinetics of membrane depolarization.

Conclusion

This compound demonstrates potent and rapid bactericidal activity against a wide range of clinically important Gram-positive pathogens, including those with resistance to other antimicrobial agents. Its dual mechanism of action, targeting both cell wall synthesis and membrane integrity, contributes to its efficacy. The standardized in vitro testing methodologies outlined in this guide are essential for the accurate assessment of telavancin's activity and for guiding its appropriate clinical use.

References

- 1. academic.oup.com [academic.oup.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Telavancin Disrupts the Functional Integrity of the Bacterial Membrane through Targeted Interaction with the Cell Wall Precursor Lipid II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quality control MIC ranges used for telavancin with application of a revised CLSI reference broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Time-kill determination of the bactericidal activity of telavancin and vancomycin against clinical methicillin-resistant Staphylococcus aureus isolates from cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

Telavancin Hydrochloride: A Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic with a potent, concentration-dependent bactericidal activity against a wide range of Gram-positive pathogens.[1][2] Its clinical efficacy is underscored by a dual mechanism of action that inhibits bacterial cell wall synthesis and disrupts cell membrane integrity, setting it apart from its parent compound, vancomycin.[3][4] This technical guide provides an in-depth analysis of Telavancin's spectrum of activity, detailing its in vitro potency against key clinical isolates, the experimental protocols for its evaluation, and a visual representation of its molecular interactions and testing workflows.

In Vitro Spectrum of Activity

Telavancin has demonstrated potent in vitro activity against a variety of clinically significant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-intermediate S. aureus (VISA), heterogeneous VISA (hVISA), and various species of Streptococcus and Enterococcus.[5][6] The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are a key measure of its potency.

Activity against Staphylococcus aureus

Telavancin exhibits robust activity against both methicillin-susceptible S. aureus (MSSA) and MRSA. Notably, it is significantly more potent than vancomycin and linezolid against MRSA.[1]

| Organism | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Vancomycin MIC50 (µg/mL) | Vancomycin MIC90 (µg/mL) | Linezolid MIC50 (µg/mL) | Linezolid MIC90 (µg/mL) | Daptomycin MIC50 (µg/mL) | Daptomycin MIC90 (µg/mL) |

| MSSA | 0.03 | 0.06 | 1 | 1 | 1 | 1 | 0.25 | 0.5 |

| MRSA | 0.03 | 0.06 | 1 | 1 | 1 | 1 | 0.25 | 0.5 |

Data compiled from multiple surveillance studies.[1]

Telavancin also retains activity against S. aureus strains with reduced susceptibility to vancomycin.[7]

| Organism | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) |

| hVISA | 0.06 | 0.12 |

| VISA | 0.12 | 0.25 |

Data from a study evaluating Telavancin's activity against resistant MRSA.[7]

Activity against Streptococcus Species

Telavancin demonstrates potent activity against various streptococcal species, including Streptococcus pneumoniae, viridans group streptococci, and β-hemolytic streptococci.[8]

| Organism | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) |

| Streptococcus pneumoniae | ≤0.015 | 0.03 |

| Viridans group streptococci | ≤0.015 | 0.06 |

| β-hemolytic streptococci | 0.03 | 0.06 |

Data from a surveillance study of respiratory tract isolates.[8]

Activity against Enterococcus Species

Telavancin is active against vancomycin-susceptible Enterococcus faecalis. However, its activity is reduced against vancomycin-resistant enterococci (VRE), particularly those with the VanA phenotype.[1][8]

| Organism | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) |

| Enterococcus faecalis (vancomycin-susceptible) | 0.12 | 0.12 |

| Enterococcus faecium (vancomycin-susceptible) | 0.03 | 0.06 |

| Enterococcus faecalis (VanA) | >2 | >2 |

| Enterococcus faecium (VanA) | 1 | 2 |

| Enterococcus faecium (VanB) | 0.06 | 0.12 |

Data from surveillance studies.[1][8]

Mechanism of Action

Telavancin's bactericidal activity stems from a dual mechanism of action that targets the bacterial cell wall and cell membrane.[2][3][9]

-

Inhibition of Cell Wall Synthesis: Similar to vancomycin, Telavancin binds to the D-Ala-D-Ala terminus of lipid II, a precursor of peptidoglycan.[10][11] This binding prevents the transglycosylation and transpeptidation steps of peptidoglycan synthesis, thereby inhibiting the formation of the bacterial cell wall.[10]

-

Disruption of Cell Membrane Integrity: The lipophilic side chain of Telavancin anchors it to the bacterial cell membrane, leading to depolarization and increased permeability.[9][11] This disruption of the membrane's barrier function results in the leakage of essential intracellular components and contributes to its rapid bactericidal effect.[11]

Dual mechanism of action of Telavancin.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of Telavancin is determined by measuring its MIC against various bacterial isolates. The standard method for this is broth microdilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07-A9.[3][7][12]

Broth Microdilution Method (CLSI M07-A9)

This method involves preparing serial twofold dilutions of Telavancin in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Detailed Steps:

-

Preparation of Telavancin Stock Solution: A stock solution of Telavancin is prepared in a suitable solvent, as per the revised CLSI guidelines which may specify the use of dimethyl sulfoxide (DMSO).[13]

-

Serial Dilutions: Serial twofold dilutions of the Telavancin stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Telavancin at which there is no visible growth (no turbidity).

Workflow for MIC determination by broth microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of clinically relevant Gram-positive pathogens, including multidrug-resistant strains. Its dual mechanism of action, which targets both cell wall synthesis and cell membrane integrity, contributes to its rapid bactericidal effect and a high barrier to resistance development. The standardized methodologies for determining its in vitro potency, as outlined by the CLSI, are essential for the continued evaluation of its efficacy and for guiding clinical decision-making. This comprehensive overview provides a valuable resource for researchers and drug development professionals engaged in the study and application of this important antimicrobial agent.

References

- 1. Baseline Activity of Telavancin against Gram-Positive Clinical Isolates Responsible for Documented Infections in U.S. Hospitals (2011-2012) as Determined by the Revised Susceptibility Testing Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Telavancin: A novel lipoglycopeptide antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jmilabs.com [jmilabs.com]

- 6. researchgate.net [researchgate.net]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. academic.oup.com [academic.oup.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 13. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Telavancin hydrochloride pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin hydrochloride is a semisynthetic lipoglycopeptide antibiotic derived from vancomycin.[1] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and strains with reduced susceptibility to vancomycin.[2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of telavancin, summarizing key data from various in vitro and in vivo models. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

Telavancin possesses a dual mechanism of action that distinguishes it from its parent compound, vancomycin.[3][4] This dual action contributes to its rapid, concentration-dependent bactericidal activity.[1][5]

-

Inhibition of Cell Wall Synthesis: Like vancomycin, telavancin binds to the D-Ala-D-Ala terminus of lipid II, a peptidoglycan precursor.[3][6] This binding prevents the transglycosylation (polymerization) and transpeptidation (cross-linking) steps of peptidoglycan synthesis, thereby inhibiting the formation of the bacterial cell wall.[6][7] Telavancin has been shown to be approximately ten times more potent than vancomycin in inhibiting peptidoglycan synthesis.[1][6]

-

Disruption of Bacterial Membrane Integrity: The lipophilic side chain of telavancin allows it to anchor to the bacterial cell membrane, leading to depolarization and increased permeability.[3][6] This disruption of membrane function results in the leakage of essential intracellular components, such as ATP and potassium ions, contributing to rapid cell death.[3][6]

The following diagram illustrates the dual mechanism of action of telavancin.

Preclinical Pharmacokinetics

The pharmacokinetic properties of telavancin have been characterized in several preclinical species. A summary of key pharmacokinetic parameters is provided in the tables below.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of Telavancin in Preclinical Species[9]

| Species | Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | t₁/₂ (h) |

| Mouse | 5 | 4.6 | 10.5 | 1.1 |

| Rat | 5 | - | - | 1.2 |

| Rabbit | 5 | - | - | 2.4 |

| Dog | 5 | - | - | 2.2 |

| Monkey | 5 | - | - | 1.9 |

Data presented as mean values. Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life.

Table 2: Escalating Single-Dose Plasma Pharmacokinetics of Telavancin in Mice[10]

| Dose (mg/kg) | Cmax (µg/mL) | AUC₀₋∞ (µg·h/mL) | t₁/₂ (h) |

| 1.25 | 4.6 | 10.5 | 1.1 |

| 5 | 15.3 | 42.1 | 1.4 |

| 20 | 45.9 | 168 | 1.6 |

| 80 | 115 | 595 | 2.2 |

Pharmacokinetics of telavancin were shown to be linear across the dose range studied.[8]

Telavancin exhibits a high degree of protein binding, approximately 90-93%.[1][6] Its volume of distribution is relatively small.[6] The primary route of elimination is via the kidneys.[9][10]

Preclinical Pharmacodynamics

The pharmacodynamic profile of telavancin has been extensively evaluated in various preclinical models, demonstrating its potent bactericidal activity against a range of Gram-positive pathogens.

In Vitro Activity

Telavancin has demonstrated potent in vitro activity against a wide array of clinically relevant Gram-positive bacteria.

Table 3: In Vitro Activity of Telavancin Against Selected Gram-Positive Bacteria

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.03 - 0.12 | 0.06 - 0.25 | [11][12] |

| Staphylococcus aureus (MRSA) | 0.03 - 0.25 | 0.06 - 1.0 | [13][11][14] |

| Coagulase-negative staphylococci | 0.03 - 0.12 | 0.06 - 0.25 | [11][12] |

| Enterococcus faecalis (vancomycin-susceptible) | 0.12 - 0.25 | 0.12 - 0.5 | [11][12] |

| Enterococcus faecium (vancomycin-susceptible) | 0.03 | 0.06 | [11] |

| Streptococcus pneumoniae | - | ≤0.12 | [2][14] |

| β-hemolytic streptococci | 0.03 | 0.06 - 0.12 | [11][12] |

| Viridans group streptococci | 0.03 | 0.06 | [11][12] |

MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.

Telavancin also exhibits a post-antibiotic effect (PAE) of 1 to 6 hours against S. aureus.[13][15]

In Vivo Efficacy

Preclinical in vivo models have been instrumental in defining the pharmacodynamic indices that correlate with the efficacy of telavancin.

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents. The primary pharmacodynamic parameter linked to telavancin's efficacy in this model is the ratio of the 24-hour area under the free drug plasma concentration-time curve to the minimum inhibitory concentration (fAUC/MIC).[16][17]

Table 4: Pharmacodynamic Targets for Telavancin in the Neutropenic Murine Thigh Infection Model against S. aureus[10][19]

| Endpoint | fAUC/MIC |

| Net Stasis | 83 |

| 1-log₁₀ Kill | 215 |

Telavancin has also been evaluated in a murine model of pneumonia.

Table 5: Pharmacodynamic Targets for Telavancin in the Neutropenic Murine Lung Infection Model against S. aureus[10][19]

| Endpoint | fAUC/MIC |

| Net Stasis | 40.4 |

| 1-log₁₀ Kill | 76.4 |

In studies comparing telavancin to other agents in murine pneumonia models, telavancin demonstrated significantly greater reductions in lung bacterial titers compared to vancomycin and linezolid.[18][19]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized protocols for key experiments cited in this guide.

Minimal Inhibitory Concentration (MIC) Determination

The in vitro potency of telavancin is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Neutropenic Murine Infection Models (Thigh and Lung)

These models are used to assess the in vivo efficacy of antibiotics in an immunocompromised host.

In Vitro Kinetic Model

This model simulates human pharmacokinetic profiles to study the time course of bacterial killing.

Conclusion

The preclinical data for this compound demonstrate its potent and rapid bactericidal activity against a wide range of Gram-positive pathogens, including resistant strains. Its dual mechanism of action, favorable pharmacokinetic profile in animal models, and well-defined pharmacodynamic targets (fAUC/MIC) have provided a strong foundation for its clinical development and use. The experimental models described herein have been crucial in elucidating the efficacy of telavancin and establishing dosing regimens likely to achieve clinical success. This comprehensive preclinical profile supports the continued investigation and clinical application of telavancin for serious Gram-positive infections.

References

- 1. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative Pharmacodynamics of Telavancin and Vancomycin in the Neutropenic Murine Thigh and Lung Infection Models against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Telavancin versus standard therapy for treatment of complicated skin and soft-tissue infections due to gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Telavancin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Telavancin: a novel semisynthetic lipoglycopeptide agent to counter the challenge of resistant Gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Telavancin Against Clinically Important Gram-Positive Pathogens from 69 U.S. Medical Centers (2015): Potency Analysis by U.S. Census Divisions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Telavancin Activity against gram-positive bacteria isolated from patients with skin and skin-structure infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Telavancin, a new lipoglycopeptide antimicrobial, in complicated skin and soft tissue infections - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of telavancin against resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacodynamics of Telavancin Studied in an In Vitro Pharmacokinetic Model of Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Clinical Pharmacokinetics and Pharmacodynamics of Telavancin Compared with the Other Glycopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Telavancin for the treatment of nosocomial pneumonia caused by methicillin-resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Telavancin Resistance in Staphylococci: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin, a semisynthetic lipoglycopeptide antibiotic, exhibits a dual mechanism of action against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It inhibits the late stages of peptidoglycan biosynthesis and disrupts the bacterial cell membrane's barrier function.[1] Despite its potent bactericidal activity, the emergence of staphylococcal strains with reduced susceptibility to Telavancin poses a significant clinical challenge. This technical guide provides a comprehensive overview of the core mechanisms governing Telavancin resistance in staphylococci, detailed experimental protocols for their investigation, and quantitative data to inform research and development efforts.

Core Resistance Mechanisms

The development of Telavancin resistance in Staphylococcus aureus is a multifactorial process, often involving a combination of genetic mutations and phenotypic adaptations. Key mechanisms include alterations in cell wall metabolism, mutations in regulatory systems, and the activity of efflux pumps.

Cell Wall Thickening

A hallmark of reduced susceptibility to glycopeptides, including vancomycin and, by extension, Telavancin, is the thickening of the staphylococcal cell wall.[2] This physical alteration is thought to impede the penetration of large antibiotic molecules to their target site, the D-Ala-D-Ala terminus of peptidoglycan precursors.

-

Mechanism: An increased number of peptidoglycan layers and an accumulation of cell wall components create a "sponge-like" effect, trapping the antibiotic within the outer layers of the cell wall and preventing it from reaching the cytoplasmic membrane where it exerts its dual action.

-

Impact: While a direct quantitative correlation between cell wall thickness and Telavancin MIC is not extensively documented, studies on vancomycin-intermediate S. aureus (VISA) strains, which often exhibit cross-resistance to Telavancin, show a strong correlation between increased cell wall thickness and elevated vancomycin MICs.[2][3] It is highly probable that a similar relationship exists for Telavancin.

Mutations in Two-Component Regulatory Systems: VraTSR and GraRS

Two-component systems (TCS) are crucial for bacterial adaptation to environmental stresses, including the presence of antibiotics. In S. aureus, the VraTSR and GraRS systems are pivotal in the response to cell wall-active agents.

-

VraTSR System: This three-component system is a key regulator of the cell wall stress stimulon.[4] Mutations within the vraTSR operon can lead to its constitutive activation, resulting in the upregulation of genes involved in cell wall biosynthesis and modification. This, in turn, can contribute to a thickened cell wall phenotype and reduced susceptibility to Telavancin. Deletion of vraTSR has been shown to increase susceptibility to cell wall-targeting antibiotics.[4]

-

GraRS System: The GraRS TCS is involved in sensing and responding to cationic antimicrobial peptides and plays a role in resistance to glycopeptides.[5] Mutations in graS or graR can alter the expression of genes such as mprF and the dlt operon, which are responsible for modifying the charge of the cell membrane and cell wall, respectively. These changes can impact the binding and activity of positively charged molecules like Telavancin.

Mutations in the RNA Polymerase Subunit B (rpoB)

Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase, are well-established as a source of rifampicin resistance. However, specific rpoB mutations have also been linked to reduced susceptibility to vancomycin and daptomycin, and consequently, are likely to affect Telavancin susceptibility.[6][7][8]

-

Mechanism: The precise mechanism by which rpoB mutations confer resistance to glycopeptides is not fully elucidated but is thought to involve global transcriptional changes that indirectly affect cell wall metabolism and thickness.[7] For instance, the H481Y mutation in rpoB has been associated with the VISA phenotype.[7]

The Role of Efflux Pumps

Efflux pumps are membrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell.[9][10][11] While their direct role in high-level Telavancin resistance is still under investigation, their contribution to low-level resistance and as a facilitator for the development of higher-level resistance is recognized.[12]

-

Key Efflux Pumps in S. aureus:

-

NorA: A well-characterized efflux pump of the major facilitator superfamily (MFS) that confers resistance to fluoroquinolones and various biocides.[13][14] Overexpression of norA can contribute to a multidrug-resistant phenotype.[15]

-

MepA: A member of the multidrug and toxic compound extrusion (MATE) family, MepA also contributes to fluoroquinolone resistance and can extrude other compounds.[9][11]

-

sepA: Deletions in the gene encoding this efflux pump have been observed in S. aureus strains with acquired resistance to the novel lipoglycopeptide gausemycin A, suggesting a potential role in resistance to this class of antibiotics.[16]

-

Quantitative Data on Telavancin Resistance

The following tables summarize available quantitative data on Telavancin MICs in the context of various resistance phenotypes.

| Phenotype/Strain | Telavancin MIC (µg/mL) | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Linezolid MIC (µg/mL) | Reference |

| hVISA R6669 | 0.0625 | 0.5 | 2 | 2 | [17] |

| VISA NJ992 | 0.125 | 0.5 | 8 | 1 | [17] |

| DNS R2334 | 0.125 | 2 | 1 | 1 | [17] |

| DNS CB1814 | 1 | 4 | 2 | - | [18] |

| DNS R6212 | 0.25 | 2 | 2 | - | [18] |

| DNS SA-684 | 0.5 | 2 | 2 | - | [18] |

Table 1: Telavancin MICs against S. aureus with Reduced Susceptibility to Other Antibiotics. hVISA: heterogeneous vancomycin-intermediate S. aureus; VISA: vancomycin-intermediate S. aureus; DNS: daptomycin-nonsusceptible S. aureus.

| Strain Type | Telavancin MIC50 (µg/mL) | Telavancin MIC90 (µg/mL) | Reference |

| Methicillin-Susceptible S. aureus (MSSA) | 0.12 | 0.25 | [19] |

| Methicillin-Resistant S. aureus (MRSA) | 0.12 | 0.25 | [19] |

Table 2: General Susceptibility of S. aureus to Telavancin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution according to CLSI guidelines.[20][21][22][23][24]

Protocol:

-

Preparation of Telavancin Stock Solution:

-

Dissolve Telavancin powder in dimethyl sulfoxide (DMSO) to a concentration of 1.28 mg/mL.

-

-

Preparation of Microdilution Plates:

-

Perform serial two-fold dilutions of the Telavancin stock solution in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Crucially, supplement the CAMHB with 0.002% polysorbate-80 (P-80) to prevent the drug from binding to the plastic microtiter plate.

-

The final concentrations in the wells should typically range from 0.008 to 8 µg/mL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture on a non-selective agar plate.

-

Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of Telavancin that completely inhibits visible bacterial growth.

-

Whole-Genome Sequencing (WGS) for Mutation Analysis

Method: Next-Generation Sequencing (NGS) on an Illumina platform.[25][26][27][28][29]

Protocol:

-

DNA Extraction:

-

Culture the staphylococcal isolate on a suitable agar medium.

-

Harvest bacterial cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit) with lysostaphin treatment to ensure efficient lysis of the staphylococcal cell wall.

-

Assess the quality and quantity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) and a fluorometer (e.g., Qubit).

-

-

Library Preparation:

-

Prepare a sequencing library using a commercial kit (e.g., Illumina DNA Prep). This involves fragmenting the DNA, ligating sequencing adapters, and amplifying the library.

-

-

Sequencing:

-

Sequence the prepared library on an Illumina sequencer (e.g., MiSeq or NextSeq).

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads using tools like FastQC.

-

Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

-

Assemble the reads into a draft genome using an assembler such as SPAdes or Unicycler.

-

Align the assembled genome to a reference S. aureus genome (e.g., NCTC 8325) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes of interest (vraTSR, graRS, rpoB, etc.) using a variant caller like Snippy or GATK.

-

Annotate the genome to identify resistance genes using databases such as CARD or ResFinder.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Method: Two-step SYBR Green-based qRT-PCR.

Protocol:

-

RNA Extraction:

-

Grow the staphylococcal isolate to the desired growth phase (e.g., mid-logarithmic phase) with and without sub-inhibitory concentrations of Telavancin.

-

Harvest the bacterial cells and stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) with a DNase treatment step to remove contaminating genomic DNA.

-

Verify the quality and quantity of the extracted RNA using a spectrophotometer and assess its integrity using gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers.

-

-

qRT-PCR:

-

Perform qRT-PCR using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (norA, mepA, vraR, etc.) and a housekeeping gene for normalization (e.g., gyrB or 16S rRNA).

-

Run the reaction on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative fold change in gene expression using the ΔΔCt method, comparing the expression levels in the Telavancin-exposed and unexposed conditions.

-

Transmission Electron Microscopy (TEM) for Cell Wall Thickness Measurement

Method: Ultrathin sectioning and TEM imaging.[30][31][32][33][34]

Protocol:

-

Sample Preparation:

-

Grow the staphylococcal isolates to mid-logarithmic phase.

-

Fix the bacterial cells with a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer).

-

Post-fix with a secondary fixative (e.g., 1% osmium tetroxide).

-

-

Dehydration and Embedding:

-

Dehydrate the fixed cells through a graded series of ethanol concentrations.

-

Infiltrate the samples with an epoxy resin and embed them in resin blocks.

-

-

Sectioning:

-

Cut ultrathin sections (60-90 nm) of the embedded samples using an ultramicrotome equipped with a diamond knife.

-

-

Staining and Imaging:

-

Mount the sections on copper grids and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Image the sections using a transmission electron microscope at high magnification (e.g., >50,000x).

-

-

Measurement:

-

Measure the cell wall thickness at multiple points on several bacterial cells using image analysis software to obtain an average thickness.

-

Visualizations

Signaling Pathways

Caption: VraTSR signaling pathway in response to cell wall stress.

Caption: GraRS signaling pathway and its role in altering cell surface charge.

Experimental Workflow

References

- 1. Telavancin, a Multifunctional Lipoglycopeptide, Disrupts both Cell Wall Synthesis and Cell Membrane Integrity in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Wall Thickening Is a Common Feature of Vancomycin Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Reduced Vancomycin Susceptibility in Staphylococcus aureus, Including Vancomycin-Intermediate and Heterogeneous Vancomycin-Intermediate Strains: Resistance Mechanisms, Laboratory Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of rpoB mutations on reduced vancomycin susceptibility in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of rpoB Mutations on Reduced Vancomycin Susceptibility in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. mdpi.com [mdpi.com]

- 10. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aimspress.com [aimspress.com]

- 12. Resistance to Antimicrobials Mediated by Efflux Pumps in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Clinically Approved Drugs Inhibit the Staphylococcus aureus Multidrug NorA Efflux Pump and Reduce Biofilm Formation [frontiersin.org]

- 14. Efflux Pump Mediated Antimicrobial Resistance by Staphylococci in Health-Related Environments: Challenges and the Quest for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Increased Expression of Efflux Pump norA Drives the Rapid Evolutionary Trajectory from Tolerance to Resistance against Ciprofloxacin in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Staphylococcus aureus is able to generate resistance to novel lipoglycopeptide antibiotic gausemycin A - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to Vancomycin, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Telavancin Activity versus Daptomycin and Vancomycin against Daptomycin-Nonsusceptible Staphylococcus aureus in an In Vitro Pharmacokinetic/Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In Vitro Activity of Telavancin against a Contemporary Worldwide Collection of Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quality Control MIC Ranges Used for Telavancin with Application of a Revised CLSI Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. goums.ac.ir [goums.ac.ir]

- 22. darvashco.com [darvashco.com]

- 23. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 24. iacld.com [iacld.com]

- 25. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 27. Prediction of Staphylococcus aureus antimicrobial resistance by whole-genome sequencing - CentAUR [centaur.reading.ac.uk]

- 28. ora.ox.ac.uk [ora.ox.ac.uk]

- 29. Whole-Genome Sequencing of Staphylococcus aureus and Staphylococcus haemolyticus Clinical Isolates from Egypt - PMC [pmc.ncbi.nlm.nih.gov]

- 30. microscopy.org.sg [microscopy.org.sg]

- 31. Direct observation of the cell-wall remodeling in adhering Staphylococcus aureus 27217: An AFM study supported by SEM and TEM - PMC [pmc.ncbi.nlm.nih.gov]

- 32. jb.asm.org [jb.asm.org]

- 33. Transmission electron microscopy (TEM) [bio-protocol.org]

- 34. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]

The Molecular Basis of Telavancin's Bactericidal Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telavancin is a semisynthetic lipoglycopeptide antibiotic with potent, concentration-dependent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.[1][2][3][4][5][6] Its robust efficacy stems from a unique dual mechanism of action that distinguishes it from its parent compound, vancomycin. Telavancin simultaneously targets bacterial cell wall synthesis and disrupts the integrity of the cell membrane, leading to rapid bacterial death.[1][2][4][5] This technical guide provides an in-depth exploration of the molecular basis for Telavancin's bactericidal activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Dual Mechanism of Action: A Two-Pronged Attack

Telavancin's bactericidal efficacy is attributed to its ability to engage in two distinct, yet synergistic, inhibitory processes:

-